1-(Trifluoromethyl)naphthalene-2-acetonitrile
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Overview
Description
1-(Trifluoromethyl)naphthalene-2-acetonitrile is an organic compound with the molecular formula C13H8F3N and a molecular weight of 235.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetonitrile typically involves the metalation of 1-(trifluoromethyl)naphthalene. This process includes the use of organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-2-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and the acetonitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-2-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and acetonitrile groups. These interactions can affect the kinetic acidity of arenes and naphthalenes, influencing various chemical pathways . The compound’s effects are mediated by its ability to participate in electron-transfer reactions and form stable intermediates.
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-2-acetonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)naphthalene-1-acetonitrile: Similar structure but with different positional isomerism.
1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H8F3N |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI Key |
XZCSHBFUDYGMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N |
Origin of Product |
United States |
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